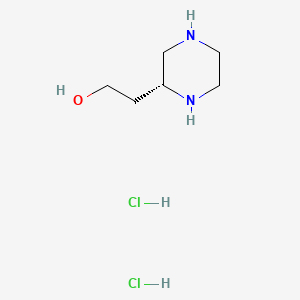

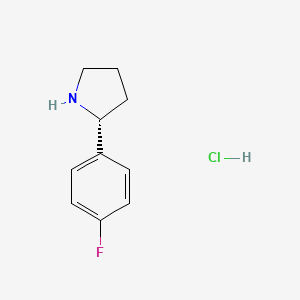

(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride, or S-BMEA-HCl, is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral secondary amine that has been used in the synthesis of a variety of compounds, as well as in the study of its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One application of compounds structurally related to (S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride is as neurokinin-1 (NK1) receptor antagonists. These compounds show promise in clinical efficacy for conditions such as emesis and depression. For instance, a study on a water-soluble NK1 receptor antagonist demonstrated high affinity and long action duration, highlighting its potential for both intravenous and oral administration in clinical settings (Harrison et al., 2001).

Synthetic Methodologies

The compound and its derivatives also find applications in synthetic organic chemistry. A study on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a compound used widely in medicine, pesticides, and chemical fields, showcased a process that might be analogous or share steps relevant to synthesizing this compound. This process emphasized low production cost, simplicity, and environmental friendliness, suggesting its potential utility in synthesizing related compounds (Wang Ling-ya, 2015).

Antimycobacterial Activity

Another study explored the effect of halogen atom localization on antimycobacterial activity in pyrimidines. While not directly about this compound, this research indicates the broader interest in halogenated compounds for their biological activities. Changing the bromine atom's position significantly affected antimycobacterial activity, underscoring the importance of structural configuration in drug design and discovery (Erkin & Krutikov, 2010).

Radiation Protection Features

Research into Mannich bases, which could be structurally related to this compound, showed that compounds with a 4-bromophenyl aryl part exhibited significant radiation protection features against both photons and charged particles. This study suggests the potential of such brominated compounds in medical oncology and nuclear medicine, highlighting their utility beyond traditional therapeutic applications (Yılmaz, Kavaz, & Gul, 2020).

Bromophenol Derivatives from Marine Algae

Additionally, bromophenol derivatives, similar in halogenation to this compound, have been identified in marine algae with various bioactivities. Although these compounds were found inactive against several cancer lines and microorganisms, their isolation and structural elucidation contribute to the chemical diversity knowledge and potential pharmacophore models for designing new drugs (Zhao et al., 2004).

properties

IUPAC Name |

(1S)-1-(4-bromophenyl)-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXYPWCMBWZLQT-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B591876.png)

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)